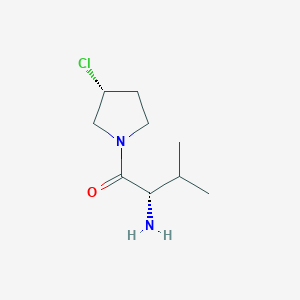![molecular formula C6H11NO5 B15051624 (2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with a suitable precursor, often a sugar derivative, due to the presence of multiple hydroxyl groups.
Oxime Formation: The key step involves the formation of the oxime group. This is usually achieved by reacting the aldehyde group of the sugar derivative with hydroxylamine under acidic or basic conditions.
Hydroxylation: Additional hydroxyl groups are introduced through selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps are similar to those in laboratory synthesis but are optimized for higher yields and purity. Common industrial methods include:
Catalytic Oxidation: Using catalysts to enhance the efficiency of hydroxylation reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which (2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol exerts its effects involves interactions with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, modulating their activity. The hydroxyl groups can participate in various biochemical reactions, influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol: shares similarities with other sugar derivatives and oxime-containing compounds.
Other Oxime Compounds: Compounds like aldoximes and ketoximes, which also contain the oxime functional group.
Sugar Derivatives: Compounds like glucose and ribose, which have multiple hydroxyl groups.
Uniqueness
Structural Complexity: The combination of multiple hydroxyl groups and an oxime group in a single molecule is relatively unique.
Versatility: Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H11NO5 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2-(hydroxyiminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/t3-,4-,5-,6-/m1/s1 |
InChI-Schlüssel |
LOWIEQVCSWOMAE-KVTDHHQDSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)C=NO)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)C=NO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


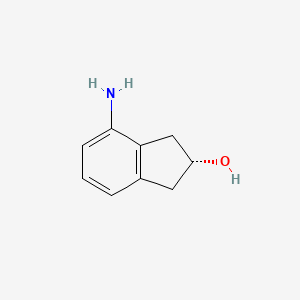
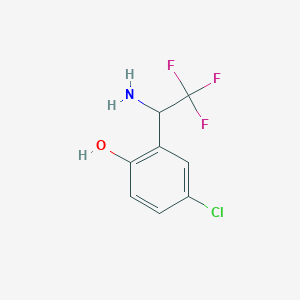
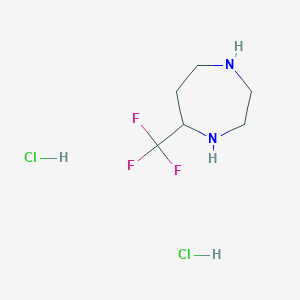
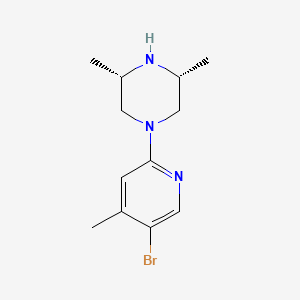

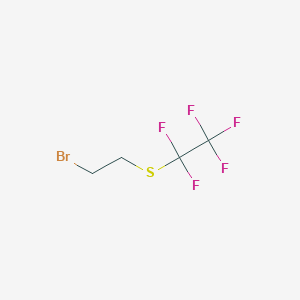

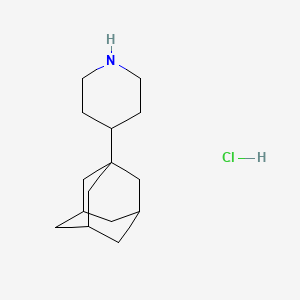

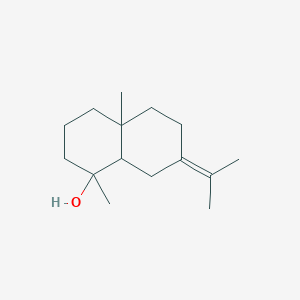
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
